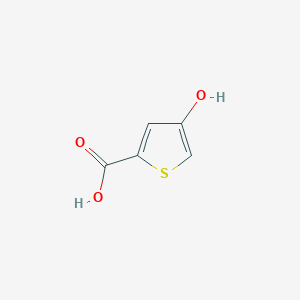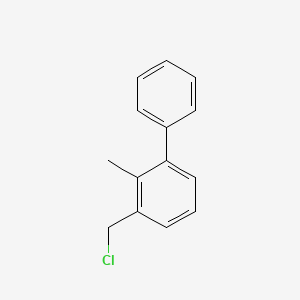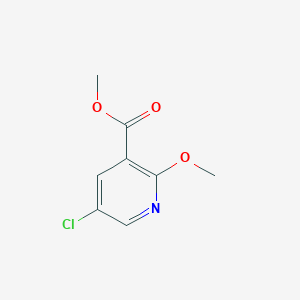
Naphthalene-2,7-dithiol
Übersicht
Beschreibung
Naphthalene-2,7-dithiol, also known as 2,7-Dimercaptonaphthalene, is a chemical compound with the molecular formula C10H8S2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by sulfur atoms .
Synthesis Analysis
The synthesis of naphthalene-2,7-dithiol derivatives has been reported in several studies. For instance, one study described the synthesis of three different epoxy compounds based on naphthalene-2,7-dithiol (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and their cross-linking by triethylenetetramine (TETA) . Another study presented the synthesis and characterization of new methacrylic derivatives of naphthalene-2,7-dithiol .Molecular Structure Analysis
The molecular structure of naphthalene-2,7-dithiol consists of a naphthalene core with two sulfur atoms replacing two hydrogen atoms . The molecular weight is 192.301 Da .Chemical Reactions Analysis
While specific chemical reactions involving naphthalene-2,7-dithiol are not detailed in the search results, it is known that this compound can be used in the synthesis of various derivatives, such as epoxy resins and methacrylic derivatives .Physical And Chemical Properties Analysis
Naphthalene-2,7-dithiol has a molecular weight of 192.301 Da . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
Naphthalene dithiol (NDT) has been proposed and practically evaluated as a promising stabilizing additive in organic solar cells . It mimics the action of the natural glutathione system scavenging radicals and reactive oxygen species in animals . The use of NDT did not lead to any significant drop in the characteristics of the assembled solar cells, whereas the operational stability was improved . These results suggest that using NDT as a stabilizing additive might facilitate the development of the organic photovoltaic (OPV) technology with the required long device operational lifetimes .
Epoxy Resins
Naphthalene-2,7-dithiol has been used in the synthesis of three different epoxy compounds . All epoxides were prepared by the reaction of naphthalene-2,7-dithiol with epichlorohydrin but under different conditions and with other catalysts . The structures of the obtained compounds before and after the cross-linking reactions were confirmed by the attenuated total reflectance Fourier transform infrared spectroscopy (ATR/FT-IR) . These compounds found a wide range of applications in protective coatings, electronic-packaging materials, adhesives and high-performance composites, etc., due to good mechanical strength, strong adhesion, high moisture and solvent resistances, outstanding chemical resistance, good thermal and dimensional stabilities, superior electrical properties and wide formulation diversity .
Dearomative [4 + 2] Cycloaddition
Naphthalene-2,7-dithiol can be used in the intermolecular dearomative [4 + 2] cycloaddition of naphthalenes . This process tolerates a wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .
Safety and Hazards
While specific safety data for naphthalene-2,7-dithiol was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Naphthalene-2,7-dithiol and its derivatives have potential applications in various fields. For instance, naphthalene dithiol has been used as an additive to reduce trap-assisted recombination and improve the outdoor operational stability of organic solar cells . This suggests that naphthalene-2,7-dithiol and its derivatives could have promising future applications in the field of sustainable energy.
Wirkmechanismus
Biochemical Pathways
NDT is known to be involved in various biochemical pathways. For instance, it has been reported as a substrate for bacterial ABBA prenyltransferases NphB and SCO7190 .
Result of Action
It has been suggested that ndt may have a stabilizing effect in organic solar cells, potentially reducing trap-assisted recombination and improving operational stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NDT. For instance, in the context of organic solar cells, real sunlight illumination in outdoor conditions was found to affect the performance of devices containing NDT . .
Eigenschaften
IUPAC Name |
naphthalene-2,7-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUVVGTZMFIDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538780 | |
| Record name | Naphthalene-2,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,7-dithiol | |
CAS RN |
71977-56-5 | |
| Record name | Naphthalene-2,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)




![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)







![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)